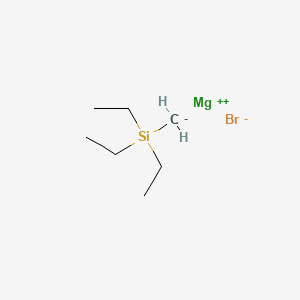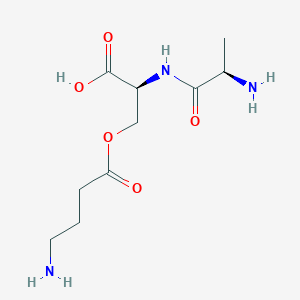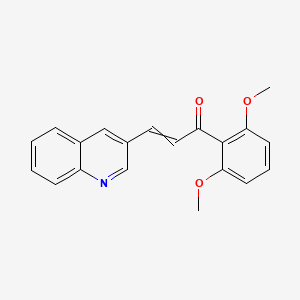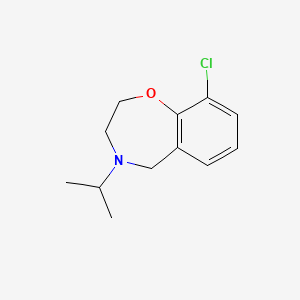
Magnesium bromide (triethylsilyl)methanide (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium bromide (triethylsilyl)methanide (1/1/1) is a chemical compound that belongs to the class of organomagnesium compounds. It is used in various chemical reactions, particularly in organic synthesis, due to its reactivity and ability to form carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium bromide (triethylsilyl)methanide (1/1/1) can be synthesized through the reaction of magnesium bromide with triethylsilylmethane. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) or toluene. The stoichiometry of the reactants is crucial, with a 1:1 ratio being commonly employed .
Industrial Production Methods
Industrial production of magnesium bromide (triethylsilyl)methanide (1/1/1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium bromide (triethylsilyl)methanide (1/1/1) undergoes various types of chemical reactions, including:
Nucleophilic substitution: It acts as a nucleophile, attacking electrophilic centers in substrates.
Addition reactions: It can add to carbonyl compounds, forming alcohols.
Metal-halogen exchange: It can participate in metal-halogen exchange reactions, particularly with organolithium or organozinc compounds.
Common Reagents and Conditions
Common reagents used in reactions with magnesium bromide (triethylsilyl)methanide (1/1/1) include carbonyl compounds (aldehydes, ketones), halides, and epoxides. The reactions are typically carried out in anhydrous solvents like THF or toluene, under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reactions .
Major Products Formed
The major products formed from reactions involving magnesium bromide (triethylsilyl)methanide (1/1/1) include alcohols, substituted alkanes, and various organometallic intermediates. These products are valuable in further synthetic applications and industrial processes.
Wissenschaftliche Forschungsanwendungen
Magnesium bromide (triethylsilyl)methanide (1/1/1) has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism by which magnesium bromide (triethylsilyl)methanide (1/1/1) exerts its effects involves the formation of a reactive organomagnesium intermediate. This intermediate can undergo nucleophilic attack on electrophilic centers, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium bromide triphenylmethanolate (111): Similar in structure but with different substituents, leading to variations in reactivity and applications.
Vinylmagnesium bromide: Another organomagnesium compound used in similar types of reactions but with different reactivity due to the presence of a vinyl group.
Uniqueness
Magnesium bromide (triethylsilyl)methanide (1/1/1) is unique due to the presence of the triethylsilyl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in certain synthetic applications where other organomagnesium compounds may not be as effective .
Eigenschaften
CAS-Nummer |
917616-85-4 |
|---|---|
Molekularformel |
C7H17BrMgSi |
Molekulargewicht |
233.50 g/mol |
IUPAC-Name |
magnesium;triethyl(methanidyl)silane;bromide |
InChI |
InChI=1S/C7H17Si.BrH.Mg/c1-5-8(4,6-2)7-3;;/h4-7H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
HWSIRSKHOVMXBM-UHFFFAOYSA-M |
Kanonische SMILES |
CC[Si]([CH2-])(CC)CC.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol](/img/structure/B15172245.png)
![5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B15172252.png)



![Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B15172298.png)
